molecular formula C23H27N5O2S B10869324 2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10869324
M. Wt: 437.6 g/mol
InChI Key: SQFBXIFYINARGH-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Preparation Methods

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions

    Common Reagents and Conditions: These vary based on the desired transformation.

    Major Products: The specific products depend on the reaction type and conditions.

Scientific Research Applications

    Chemistry: Used as a building block in heterocyclic synthesis.

    Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).

    Medicine: Possible applications in drug discovery.

    Industry: Limited industrial applications due to its complexity.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its intricate structure sets it apart.

    Similar Compounds: Other pyrazolo[4,3-c]pyridines or benzothiazole derivatives.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C23H27N5O2S/c1-15-21-18(14-20(29)27(15)13-7-12-24-16-8-3-2-4-9-16)26-28(22(21)30)23-25-17-10-5-6-11-19(17)31-23/h5-6,10-11,14,16,24,26H,2-4,7-9,12-13H2,1H3

InChI Key

SQFBXIFYINARGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCCNC3CCCCC3)NN(C2=O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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